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Compound of Interest

Compound Name: Mal-amide-PEG2-oxyamine-Boc

Cat. No.: B8115787 Get Quote

In-Depth Technical Guide: Mal-amide-PEG2-
oxyamine-Boc
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and applications of Mal-amide-PEG2-oxyamine-Boc, a heterobifunctional linker critical in the

field of bioconjugation and targeted protein degradation.

Core Chemical Identity
Mal-amide-PEG2-oxyamine-Boc is a versatile chemical tool featuring three key components:

a maleimide group, a polyethylene glycol (PEG) spacer, and a Boc-protected oxyamine. This

trifunctional architecture allows for the sequential and controlled conjugation of different

molecular entities.

Chemical Structure:

Maleimide Group: A thiol-reactive functional group that readily forms stable covalent bonds

with sulfhydryl groups found in cysteine residues of proteins and peptides.

PEG2 Spacer: A short, hydrophilic diethylene glycol spacer that enhances solubility in

aqueous media and provides spatial separation between conjugated molecules, minimizing

steric hindrance.
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Oxyamine-Boc Group: A protected oxyamine (-ONH-Boc). The tert-butyloxycarbonyl (Boc)

protecting group provides stability during initial conjugation steps and can be selectively

removed under acidic conditions to reveal a reactive oxyamine (-ONH2). This oxyamine can

then be conjugated to aldehydes or ketones to form a stable oxime linkage.

The systematic IUPAC name for this compound is tert-butyl (2-(2-(2-(3-(2,5-dioxo-2,5-dihydro-

1H-pyrrol-1-yl)propanamido)ethoxy)ethoxy)ethoxy)carbamate.[1]

Physicochemical Properties
A summary of the key quantitative data for Mal-amide-PEG2-oxyamine-Boc is presented in

the table below. These properties are essential for designing and executing experimental

protocols.

Property Value Source(s)

CAS Number 2253965-15-8 [1][2]

Molecular Formula C₁₈H₂₉N₃O₈ [1]

Molecular Weight 415.44 g/mol [1]

Exact Mass 415.2000 [1]

Elemental Analysis
C: 52.04%; H: 7.04%; N:

10.11%; O: 30.81%
[1]

Appearance
To be determined (typically a

solid)
[1]

Purity
>98% (typical for commercial

products)
[1]

Solubility

Soluble in DMSO, DMF, and

other organic solvents. The

PEG spacer enhances

aqueous solubility.

[3]

Storage Conditions

Short term (days to weeks): 0 -

4°C, dry and dark. Long term

(months to years): -20°C.

[1]
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Applications in Drug Development
Mal-amide-PEG2-oxyamine-Boc is prominently used as a linker in the synthesis of

Proteolysis Targeting Chimeras (PROTACs).[1][2][4] PROTACs are heterobifunctional

molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and

subsequent degradation of the target protein by the proteasome.

The workflow for utilizing this linker in PROTAC synthesis is a sequential process, leveraging

its distinct functional groups.
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Step 1: Thiol-Maleimide Conjugation

Step 2: Boc Deprotection

Step 3: Oxime Ligation

Protein of Interest (POI) Ligand
with Thiol Group
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(Boc-protected)
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Mal-amide-PEG2-oxyamine-Boc

Acidic Conditions
(e.g., TFA)

POI-Linker Conjugate
(Free Oxyamine)

E3 Ligase Ligand
with Aldehyde/Ketone

Final PROTAC Molecule
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PROTAC synthesis workflow using the linker.

Experimental Protocols
While specific, published protocols detailing the synthesis or use of Mal-amide-PEG2-
oxyamine-Boc are not readily available in peer-reviewed literature, the following are
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generalized, yet detailed, methodologies for the key reactions involving its functional groups.

These protocols are based on established chemical principles for similar molecules.

Protocol for Thiol-Maleimide Conjugation
This protocol describes the conjugation of the maleimide moiety of the linker to a thiol-

containing molecule, such as a protein or peptide with a cysteine residue.

Materials:

Mal-amide-PEG2-oxyamine-Boc

Thiol-containing protein/peptide

Phosphate-buffered saline (PBS), pH 7.2-7.4

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Desalting column (e.g., Sephadex G-25)

Procedure:

Prepare Protein Solution: Dissolve the thiol-containing protein/peptide in PBS at a

concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to free

thiols, pre-treat with a reducing agent like DTT or TCEP and subsequently remove the

reducing agent using a desalting column.

Prepare Linker Solution: Immediately before use, dissolve Mal-amide-PEG2-oxyamine-Boc
in a minimal amount of DMF or DMSO to create a 10-20 mM stock solution.

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein

solution. The reaction should be performed at a pH between 6.5 and 7.5 for optimal thiol

selectivity.

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C

overnight.
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Purification: Remove the excess, unreacted linker and byproducts by passing the reaction

mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

Characterization: Confirm the conjugation using techniques such as SDS-PAGE (which

should show an increase in molecular weight) and mass spectrometry (MALDI-TOF or ESI-

MS).

Protocol for Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the reactive oxyamine.

Materials:

Boc-protected conjugate

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

Dissolution: Dissolve the Boc-protected conjugate in DCM.

Acid Treatment: Add an excess of TFA to the solution (e.g., a 20-50% solution of TFA in

DCM). The reaction will produce carbon dioxide and isobutylene, so it should be performed

in a well-ventilated fume hood.

Reaction Monitoring: Stir the reaction at room temperature for 30-60 minutes. Monitor the

progress of the deprotection using Thin Layer Chromatography (TLC) or LC-MS.

Quenching: Once the reaction is complete, carefully neutralize the excess TFA by slowly

adding saturated sodium bicarbonate solution until the effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Solvent Removal: Filter the solution and remove the solvent under reduced pressure to yield

the deprotected product with a free oxyamine group.

Protocol for Oxime Ligation
This protocol details the reaction of the deprotected oxyamine with an aldehyde or ketone-

containing molecule.

Materials:

Oxyamine-functionalized molecule

Aldehyde or ketone-containing molecule

Reaction buffer (e.g., acetate buffer, pH 4.5-5.5)

Aniline (as a catalyst, optional)

Procedure:

Dissolution: Dissolve the oxyamine-functionalized molecule and a slight molar excess (1.1-

1.5 equivalents) of the aldehyde/ketone-containing molecule in the reaction buffer. A co-

solvent like DMSO or DMF may be used if solubility is an issue.

Catalysis (Optional): For less reactive carbonyls, aniline can be added to the reaction

mixture to a final concentration of 10-20 mM to catalyze the reaction.

Incubation: Stir the reaction mixture at room temperature for 2-16 hours. The reaction

progress can be monitored by LC-MS.

Purification: Purify the final conjugate using an appropriate chromatographic technique, such

as reverse-phase HPLC, to remove unreacted starting materials and catalyst.

Characterization: Confirm the identity and purity of the final product using mass spectrometry

and NMR.
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Logical Relationships and Reaction Mechanisms
The utility of Mal-amide-PEG2-oxyamine-Boc is rooted in the orthogonal reactivity of its

functional groups. The thiol-maleimide reaction proceeds via a Michael addition, while the Boc

deprotection is an acid-catalyzed hydrolysis, and the final oxime ligation is a condensation

reaction. The logical flow of these reactions allows for a stepwise and controlled assembly of

complex biomolecules.

Thiol-Maleimide Reaction Boc Deprotection Oxime Ligation

R-SH (Thiol)

Stable Thioether Bond

Michael Addition

Maleimide Ring Boc-Protected Oxyamine

Free Oxyamine
+ CO2 + Isobutylene

H+ (Acid, e.g., TFA) R-ONH2 (Oxyamine)

Stable Oxime Linkage

Condensation

R'=O (Aldehyde/Ketone)
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Core reaction mechanisms for the linker.

This guide provides a foundational understanding of Mal-amide-PEG2-oxyamine-Boc for its

application in advanced bioconjugation and the development of targeted therapeutics. For

specific applications, optimization of the provided protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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